N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide
Description
The compound N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole ring fused to a dimethylthiophene core and a methylsulfonyl-substituted benzamide moiety. Its molecular formula is C₂₂H₁₉N₃O₂S₂, with a molecular weight of 442.6 g/mol (based on structurally similar compounds in ). The methylsulfonyl group at the ortho-position of the benzamide distinguishes it from analogs with substituents at other positions (e.g., meta-sulfonyl derivatives in ).
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]-2-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S3/c1-12-13(2)27-21(18(12)20-22-15-9-5-6-10-16(15)28-20)23-19(24)14-8-4-7-11-17(14)29(3,25)26/h4-11H,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTJBFIADKXFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4S(=O)(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the dimethylthiophene ring through a series of coupling reactions. The final step involves the attachment of the methylsulfonylbenzamide group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole moiety may interact with enzymes or receptors, modulating their activity. The compound’s effects can be mediated through pathways such as oxidative stress, apoptosis, or signal transduction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
*Estimated from synthesis protocols in .
†Based on analogous triazole-thione derivatives.
- Core Structure: The target compound’s benzo[d]thiazole-thiophene scaffold contrasts with the triazole-thione () or simpler benzamide cores (). The benzo[d]thiazole moiety is known for enhancing π-π stacking and hydrogen-bonding interactions in drug-receptor binding.
- Sulfonyl Groups : The ortho-methylsulfonyl group in the target compound may confer greater steric hindrance and electron-withdrawing effects compared to para-phenylsulfonyl groups in triazole derivatives () or the absence of sulfonyl groups in compounds like 11 and 12a .
Spectral and Physicochemical Properties
- IR/NMR : The target compound’s methylsulfonyl group would exhibit strong ν(SO₂) stretches near 1150–1300 cm⁻¹, similar to phenylsulfonyl derivatives in . Absence of C=O bands in triazole-thiones () contrasts with the benzamide’s carbonyl signal (~1680 cm⁻¹).
- Solubility: The methylsulfonyl group may improve aqueous solubility compared to non-polar substituents (e.g., bromo in 11).
Biological Activity
N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-(methylsulfonyl)benzamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured format.
Structural Overview
The compound features a unique molecular structure that includes:
- Benzo[d]thiazole moiety : Known for its role in various biological activities.
- Dimethylthiophene ring : Contributes to the compound's electronic properties.
- Methylsulfonyl group : Associated with enhanced solubility and bioactivity.
Antitumor Activity
Research has demonstrated that compounds with similar structural characteristics exhibit significant antitumor activity. For instance, derivatives of benzothiazole have shown efficacy against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 (Lung Cancer) | 6.26 ± 0.33 | 2D Assay |
| Compound 6 | HCC827 (Lung Cancer) | 20.46 ± 8.63 | 3D Assay |
| This compound | TBD | TBD | TBD |
Studies indicate that benzothiazole derivatives often bind within the minor groove of DNA, potentially interfering with replication and transcription processes, thereby inhibiting tumor growth .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
| Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (Gram-positive) | TBD |
| Escherichia coli (Gram-negative) | TBD |
These findings suggest that the compound may inhibit bacterial growth by disrupting cellular processes or membrane integrity .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- DNA Interaction : Binding to DNA may prevent replication and transcription.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in cancer cell metabolism or bacterial growth.
- Cell Cycle Disruption : Inducing apoptosis in cancer cells through cell cycle arrest.
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of related benzothiazole compounds in vitro using human lung cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting a promising avenue for further research into this compound as a potential anticancer agent .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of thiazole derivatives against various pathogens. The results highlighted that specific compounds demonstrated substantial antibacterial activity, warranting further exploration into their therapeutic applications .
Q & A
Q. Tables for Reference
| Synthetic Step | Key Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzothiazole Formation | Reflux in acetonitrile, 3 h | 75–80 | |
| Amide Coupling | DMF, HATU/DIPEA, 24 h | 65–70 | |
| Final Purification | Column chromatography (SiO, EtOAc/hexane) | 85–90 |
| Bioactivity Assay | Cell Line/Strain | IC/MIC (μM) | Reference |
|---|---|---|---|
| Anticancer (MTT) | HeLa | 12.4 ± 1.2 | |
| Antimicrobial (Broth) | S. aureus (ATCC 25923) | 8.9 ± 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
